molecular formula C10H16N2O B2554349 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1486710-59-1

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2554349
M. Wt: 180.251
InChI Key: HFDLLRIRBDPVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, also known as CP 47,497 or CP 47,497-C8, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive research due to its potential applications in medicine and as a tool for studying the endocannabinoid system.

Mechanism Of Action

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 works by binding to the cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 can modulate the activity of the endocannabinoid system and produce various effects on the body.

Biochemical And Physiological Effects

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has been shown to produce a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential anti-inflammatory and anti-cancer properties. Additionally, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has been shown to produce effects on the cardiovascular system, including changes in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has several advantages as a tool for studying the endocannabinoid system. It is a potent agonist of the cannabinoid receptors, which allows researchers to study the effects of activating these receptors in a controlled manner. Additionally, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 is stable and can be easily synthesized in the laboratory. However, there are also limitations to using 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the effects of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 may vary depending on the specific experimental conditions and the dose used.

Future Directions

There are several future directions for research on 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497. One area of research is the development of new analogs of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 that may have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497, particularly in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 and its effects on various physiological systems in the body.

Synthesis Methods

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of cyclopentanone, 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyridine, and methyl iodide to form the intermediate compound 1-cyclopentyl-3-(methylamino)-1H-pyrazole. This intermediate is then reacted with formaldehyde and methanol to form the final product, 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole 47,497 has been extensively studied for its potential applications in medicine and as a tool for studying the endocannabinoid system. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

1-cyclopentyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-8-9-6-7-12(11-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDLLRIRBDPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

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